molecular formula C4H9OSn B1276338 Monobutyltin oxide CAS No. 51590-67-1

Monobutyltin oxide

Cat. No. B1276338
CAS RN: 51590-67-1
M. Wt: 191.82 g/mol
InChI Key: BVFSYZFXJYAPQJ-UHFFFAOYSA-N
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Description

Monobutyltin oxide is a chemical compound that is related to various organotin compounds and has been studied in different contexts, including its synthesis, structure, and reactivity. While the provided papers do not directly discuss monobutyltin oxide, they do provide insights into related compounds such as dibutyltin oxide and its complexes, as well as the degradation of bis(tributyltin) oxide by microorganisms .

Synthesis Analysis

The synthesis of organotin compounds is a topic of interest in several studies. For instance, the synthesis of dibutyltin oxide complexes with 5-fluorouracil derivatives has been reported, where the reaction of dibutyltin (IV) oxide with fluorouracil compounds led to the formation of complexes with potential antitumor activity . Additionally, the synthesis of monobutyltin(IV) dialkyl and alkylene dithiophosphates has been achieved by reacting monobutyltin oxide with dialkyl and alkylene dithiophosphoric acids .

Molecular Structure Analysis

The molecular structure of organotin compounds has been elucidated using various techniques. X-ray crystallography has confirmed the structures of several dibutyltin complexes, revealing geometries such as oxo-bridging dimer structures and six-coordinate skew-trapezoidal bipyramidal geometries . The crystal structure of a dibutyltin ferrocenecarboxylate oxide complex has also been determined, showing a planar tortuous ladder geometry .

Chemical Reactions Analysis

Chemical reactions involving organotin compounds include the conversion of bis(tributyltin) oxide into monobutyltin and dibutyltin derivatives by microorganisms such as Pseudomonas aeruginosa and Alcaligenes faecalis . The reactivity of dibutyltin (IV) oxide with polyorganosiloxanes in the presence of aliphatic alcohols has been shown to lead to the formation of functional heterosiloxanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds are influenced by their molecular structure and the nature of their ligands. The thermal decomposition mechanisms of organotin compounds have been studied using techniques such as TG and DSC, providing insights into their stability and decomposition products . Spectroscopic methods, including IR, NMR, and Mossbauer spectroscopy, have been employed to characterize the compounds and suggest plausible structures .

Scientific Research Applications

Microbial Degradation Studies

Monobutyltin oxide (MBTO) and its derivatives have been a subject of interest in microbial degradation studies. A significant work by Barug (1981) focused on the degradation of bis(tributyltin) oxide by microorganisms, where Pseudomonas aeruginosa converted it into monobutyltin and small amounts of dibutyltin derivatives. This study highlights the microbial pathways for the degradation of organotin compounds (Barug, 1981).

Synthesis and Spectral Studies

Research has been conducted on the synthesis of monobutyltin(IV) compounds from MBTO. El-khaldy et al. (1992) synthesized various monobutyltin(IV) dithiophosphates and characterized them through molecular weight determinations, NMR, IR, and elemental analyses. This study contributes to the understanding of the chemical properties and potential applications of monobutyltin derivatives (El-khaldy, Mehrotra, & Srivastava, 1992).

Chemical Vapor Deposition (CVD)

MBTO has been utilized in the chemical vapor deposition process for producing tin oxide films. Chae et al. (2004) investigated tin oxide chemical vapor deposition from monobutyltin trichloride, revealing insights into the growth mechanisms and the effects of various parameters on the deposition process. This research is crucial for developing advanced materials and coatings (Chae, Houf, McDaniel, Troup, & Allendorf, 2004).

Toxicity and Environmental Impact Studies

Studies have also been conducted on the toxicity and environmental impact of MBTO and its derivatives. A study by Schwaiger et al. (1992) explored the histopathological effects of bis(tri-n-butyltin)oxide in rainbow trout, providing valuable information on the environmental and ecological impacts of organotin compounds (Schwaiger, Bucher, Ferling, Kalbfus, & Negele, 1992).

Tin Oxide Film Studies

Research by Lee et al. (2000) focused on the production of tin oxide films using MBTO, examining the influence of water addition on deposition behavior and electrical properties. This study contributes to the understanding of tin oxide film formation and its applications in electronics and materials science (Lee, Kim, Youn, & Hong, 2000).

Safety And Hazards

MBTO is very toxic to aquatic life with long-lasting effects . It causes skin irritation and serious eye irritation . It may also damage fertility or the unborn child .

Future Directions

The future of the global monobutyltin oxide market looks promising with opportunities in the plastic, textile, electronic, construction, automotive, and chemical markets . The global monobutyltin oxide market is expected to reach an estimated $0.2 billion by 2030 with a CAGR of 4.7% from 2024 to 2030 .

properties

InChI

InChI=1S/C4H9.O.Sn/c1-3-4-2;;/h1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFSYZFXJYAPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyltin oxide

CAS RN

51590-67-1
Record name Stannane, butyloxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051590671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, butyloxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyloxostannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
AAS El-Khaldy, RK Mehrotra… - Phosphorus, Sulfur, and …, 1992 - Taylor & Francis
… It may be pointed out that the reactions of monobutyltin oxide with 0,O'-dialkyl phosphoric acid … In view of this, it was thought worthwhile to study the reactions of monobutyltin oxide with …
Number of citations: 1 www.tandfonline.com
RA Cummins - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… Table 2 lists the bands remaining in freshly prepared monobutyltin oxide and monophenyltin oxide after drying in an air oven for 4 hr at 120". The weak shoulder near 3430 cm-1 and …
Number of citations: 13 www.publish.csiro.au
Y Chen, Y Peng, WY Liu, GS Zeng… - Advanced Materials …, 2013 - Trans Tech Publ
… Polycarbonate/Poly(lactic acid) blends were prepared through melt blending at the present of different kinds of organotin catalyzers such as monobutyltin oxide(MBTO), di-n-…
Number of citations: 5 www.scientific.net
N Apanovich, E Maksimova, A Zelenskaya… - Egyptian Journal of …, 2019 - journals.ekb.eg
… monobutyltin oxide (a), monobutyltin oxide calcined at 250ºC (b) and calcined monobutyltin oxide… As can be seen from the above spectrum, after calcination of monobutyltin oxide, …
Number of citations: 2 journals.ekb.eg
N Apanovich, E Maksimova, A Zelenskaya… - Egyptian Journal of …, 2019 - journals.ekb.eg
… To construct a kinetic model of the condensation process of neopentylglycol with anhydrides in the presence of monobutyltin oxide, a reaction tank equipped with a standard binding …
Number of citations: 1 journals.ekb.eg
S Won - 2021 - repository.hanyang.ac.kr
Recently, thermoset vitrimer polymers have shown tremendous promise for structural applications because of their ability to be reshaped and remolded due to their covalent adaptive …
Number of citations: 0 repository.hanyang.ac.kr
K Tangthana-Umrung, QA Poutrel, M Gresil - Macromolecules, 2021 - ACS Publications
… Here, we present an epoxy-based vitrimer cross-linked with a cyclic aliphatic dicarboxylic acid catalyzed by monobutyltin oxide (Sn). The influence of catalyst concentration and off-…
Number of citations: 29 pubs.acs.org
NN Belyaeva, TA Bystrova, A Revazova YuA - 1976 - hero.epa.gov
… Three organic tin compounds (bistributyltin oxide, monobutyltin oxide, monobutyltin trilaurate, tin dibutyl difluoroacetate) were tested for mutagenic activity. Fruit flies and mammalian …
Number of citations: 0 hero.epa.gov
T Sato, T Hamasaki, H Nagase, H Kito - Toxicol Lett Suppl, 1992 - hero.epa.gov
… BUTYLTIN) OXIDE, TBTO AND TRIBUTYLTIN CHLORIDE (TBTCL) SHOWED MUTAGENICITY BY THE IMF TEST AND REC ASSAY, AND MONOBUTYLTINS (MONOBUTYLTIN OXIDE …
Number of citations: 3 hero.epa.gov
GH Wen, RF Zhang, QL Li, SL Zhang, J Ru… - Journal of …, 2018 - Elsevier
… 6 H 4 -NH 2 -4) 2 ·3C 4 H 8 O 2 ] (4·diox), were synthesized by reaction of p-aminobenzenesulfonic acid with tributyltin oxide, dibutyltin oxide, dimethyltin oxide and monobutyltin oxide, …
Number of citations: 16 www.sciencedirect.com

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